Muraglitazar, chemically known as N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine, is a synthetic, non-thiazolidinedione compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [ [] ] It is a member of the glitazar class of drugs. [ [] ] In the context of scientific research, Muraglitazar serves as a valuable tool for investigating the roles of PPARα and PPARγ in various biological processes, including glucose and lipid metabolism, adipogenesis, and insulin sensitization. [ [, , , , , , ] ]
Muraglitazar is classified under the following categories:
The synthesis of muraglitazar involves a multi-step chemical process that includes the following key steps:
The synthesis procedure typically consists of five steps, as detailed in the literature. Each intermediate compound is characterized using techniques such as melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm structure and purity . The final product is confirmed by elemental analysis, ensuring it meets the required specifications for biological testing.
Muraglitazar's molecular structure can be represented as follows:
The compound features a complex arrangement that includes aromatic rings and functional groups essential for its activity as a dual PPAR agonist.
Structural data obtained from spectroscopic methods confirm the integrity of muraglitazar's molecular framework. For instance:
Muraglitazar engages in various chemical reactions that are critical for its pharmacological activity. Key reactions include:
The efficacy of muraglitazar in modulating these pathways has been demonstrated through in vitro studies where it reduced the expression of inflammatory genes in activated macrophages, highlighting its potential therapeutic benefits .
The mechanism by which muraglitazar exerts its effects involves several key processes:
In studies involving diabetic mice, muraglitazar treatment resulted in significant improvements in glucose tolerance and reductions in insulin levels, demonstrating its efficacy as an antidiabetic agent .
Relevant analyses include melting point determination and solubility tests that confirm its physical characteristics suitable for pharmaceutical formulations .
Muraglitazar has been primarily investigated for its potential applications in:
The therapeutic rationale for dual PPARα/γ agonism stems from the distinct yet complementary roles of these nuclear receptors in regulating glucose and lipid homeostasis:
Dual agonists like muraglitazar leverage this synergy to target multiple metabolic defects concurrently. In db/db mice (a model of severe T2DM), muraglitazar treatment:
Table 1: Metabolic Effects of Muraglitazar in Preclinical Models
Parameter | Change vs. Control | Dose/Duration | Model |
---|---|---|---|
Plasma Glucose | −64% | 10 mg/kg/day, 2 weeks | db/db mice |
Triglycerides | −70% | 10 mg/kg/day, 2 weeks | db/db mice |
Pancreatic Insulin Content | +2.3-fold | 10 mg/kg/day, 2 weeks | db/db mice |
Adiponectin Levels | +200% | 30 mg/kg/day, 4 weeks | db/db mice |
HDL-C | +25% | 10 mg/kg/day, 2 weeks | db/db mice |
Mechanistically, muraglitazar modulates gene expression critical for metabolic regulation:
Muraglitazar (chemical name: N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine) was optimized for balanced PPARα/γ activation. Its non-thiazolidinedione structure features an oxazole moiety linked to a glycine backbone, enabling high-affinity binding to both receptor subtypes [4] [6]. Key pharmacological characteristics include:
Table 2: In Vitro PPAR Activation Profile of Muraglitazar vs. Comparators
Compound | PPARγ EC~50~ (nM) | PPARα EC~50~ (nM) | γ:α Ratio |
---|---|---|---|
Muraglitazar | 110 | 320 | 1:2.9 |
Rosiglitazone | 40 | >10,000 | 1:>250 |
Tesaglitazar | 60 | 210 | 1:3.5 |
Ragaglitazar | 30 | 90 | 1:3 |
Despite its discontinuation due to safety concerns (unrelated to efficacy), muraglitazar validated the therapeutic potential of dual PPAR agonism. It demonstrated that integrated modulation of glucose and lipid pathways could achieve superior metabolic improvements compared to single-receptor targeting, informing the development of next-generation agents like saroglitazar [7] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7